Cas no 2150904-74-6 (methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate)

methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate
- EN300-1448952
- methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate
- 2150904-74-6
-
- インチ: 1S/C9H9N3O3/c1-3-4-15-12-8-5-7(9(13)14-2)10-6-11-8/h1,5-6H,4H2,2H3,(H,10,11,12)
- InChIKey: RMWISHNAOPENHD-UHFFFAOYSA-N
- ほほえんだ: O(CC#C)NC1C=C(C(=O)OC)N=CN=1
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 73.3Ų
methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448952-1000mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1448952-2500mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1448952-50mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1448952-5000mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1448952-100mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1448952-1.0g |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1448952-10000mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1448952-250mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1448952-500mg |
methyl 6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylate |
2150904-74-6 | 500mg |
$1014.0 | 2023-09-29 |
methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylateに関する追加情報
Methyl 6-(Prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate: An Overview of CAS No. 2150904-74-6
Methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate (CAS No. 2150904-74-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs for the treatment of neurological disorders and cancer.
The chemical structure of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate is defined by a pyrimidine core with a propargyloxy substituent and an amine group, which are key functional groups that contribute to its biological activity. The presence of these functional groups allows for the formation of hydrogen bonds and other interactions with biological targets, making it a promising candidate for drug discovery.
Recent studies have highlighted the potential of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate in modulating the activity of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding suggests that methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate could be further developed into an effective anticancer agent.
In addition to its anticancer properties, methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate has also shown promise in the treatment of neurological disorders. Research conducted at a leading pharmaceutical institute demonstrated that this compound can effectively cross the blood-brain barrier and modulate the activity of neurotransmitter receptors, which are crucial for maintaining proper brain function. These findings open up new avenues for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate involves a series of well-defined chemical reactions, including nucleophilic substitution and coupling reactions. The efficiency and scalability of these synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production. This is particularly important for advancing the compound from preclinical to clinical stages.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for further investigation in larger patient populations. The ongoing clinical trials aim to determine optimal dosing regimens and to assess the compound's therapeutic potential in various disease models.
In conclusion, methyl 6-(prop-2-yn-1-yloxy)aminopyrimidine-4-carboxylate (CAS No. 2150904-74-6) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and biological activity make it an attractive candidate for further research and development in the pharmaceutical industry. As more data from clinical trials become available, it is expected that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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